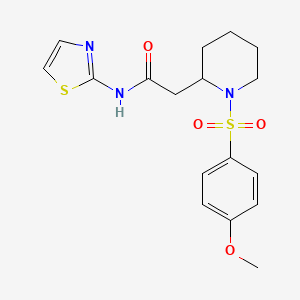
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that exhibits unique chemical properties. It belongs to the family of benzamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The trifluoromethyl group imparts distinct physicochemical properties to the compound, making it a valuable molecule for scientific research and industrial applications.
Vorbereitungsmethoden
The preparation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves multiple synthetic routes. One common approach includes the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate then reacts with N-(2-aminoethyl)-3,4-dihydroisoquinoline in the presence of a base to yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity. Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, which may alter its biological activity and chemical stability.
Reduction: : The nitro group (if present) can be reduced to an amine, affecting the compound's pharmacological properties.
Substitution: : The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and modified sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: : It serves as a valuable building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Biology: : The compound is used as a probe to investigate biological pathways and molecular interactions, particularly those involving sulfonyl and trifluoromethyl groups.
Medicine: : It has potential as a pharmacophore in drug discovery, especially for targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound's unique properties make it useful in the development of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound's sulfonyl and trifluoromethyl groups are key to its binding affinity and selectivity for target proteins, enzymes, or receptors. These interactions can modulate biological processes such as enzyme inhibition, receptor activation, or signal transduction, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzamide derivatives, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique combination of sulfonyl and trifluoromethyl groups. This combination imparts distinct physicochemical and biological properties, making it a valuable tool for research and industrial applications. Similar compounds include:
N-(2-((2,3-dihydro-1H-inden-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-((3,4-dihydro-1H-naphthalen-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-((1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
Each of these similar compounds has variations in their core structures, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and functionality.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-3-6-15(12-17)18(25)23-9-11-28(26,27)24-10-8-14-4-1-2-5-16(14)13-24/h1-7,12H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMLPIQOCQGHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2849314.png)



![tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2849318.png)
![1-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2849319.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)
![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)


![methyl 3-{[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate](/img/structure/B2849327.png)
